![molecular formula C19H24N4O B4629583 N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4629583.png)
N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide derivatives involves multiple steps, including the reaction of appropriate piperazines with different substituents to achieve the desired chemical structure. For instance, the synthesis of similar piperazinecarboxamide derivatives has been reported, demonstrating the process of combining different chemical entities to achieve compounds with potential antiallergy activity, as shown by Walsh et al. (1990) and Nie et al. (2020) in their studies on piperazinecarboxamide derivatives with modifications aimed at improving pharmacological profiles (Walsh et al., 1990); (Nie et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been analyzed using various spectroscopic and computational methods. These studies help in understanding the arrangement of atoms and the geometry of molecules, which is crucial for determining their chemical reactivity and interaction with biological targets. For example, Ishii et al. (1997) described the carbonylation reactions involving piperazine derivatives, providing insights into the molecular interactions and transformations that these compounds can undergo (Ishii et al., 1997).
Chemical Reactions and Properties
Piperazinecarboxamide derivatives, including N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, can undergo various chemical reactions, offering insights into their reactivity and potential for modification. For instance, the Rhodium-catalyzed reaction involving N-(2-Pyridinyl)piperazines highlights a novel carbonylation reaction at a C−H bond in the piperazine ring, as explored by Ishii et al. (1997), showcasing the versatility of these compounds in chemical synthesis (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of piperazinecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. While specific data on N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not available in the studies retrieved, the analysis of similar compounds can provide valuable information on their behavior in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, such as acidity, basicity, and reactivity towards other chemical agents, determine its potential applications in chemical synthesis and drug design. Studies on analogous compounds reveal their interactions with biological targets and their potential as therapeutic agents, as demonstrated by the research on piperazine derivatives with antiallergy and analgesic activities (Walsh et al., 1990); (Nie et al., 2020).
Scientific Research Applications
Radioligand Development for PET Imaging
Research has been conducted on derivatives of piperazine for the development of radioligands, such as [18F]p-MPPF, which is used in studying the serotonergic neurotransmission with PET. This includes aspects like chemistry, radiochemistry, animal data (rats, cats, monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).
Antiallergy Activity
Another study focused on the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. Some derivatives were found to have activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Insecticide Development
The design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) were explored, showing that some piperazine derivatives displayed growth-inhibiting or larvicidal activities against armyworm (Cai et al., 2010).
Antagonist Development for Receptor Studies
WAY-100635, a phenylpiperazine derivative, has been identified as a potent and selective antagonist of the 5-HT1A receptor, showcasing its utility in further studies of 5-HT1A receptor function (Forster et al., 1995).
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-16-7-3-4-9-18(16)21-19(24)23-13-11-22(12-14-23)15-17-8-5-6-10-20-17/h3-10H,2,11-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSSHFRSGDWDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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